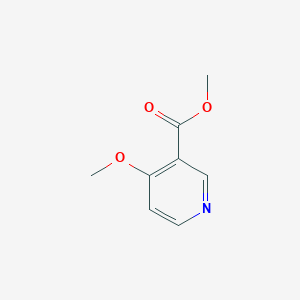

Methyl 4-Methoxynicotinate

Description

Methyl 4-methoxynicotinate (CAS: 10177-32-9) is an ester derivative of 4-methoxynicotinic acid, with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol . It features a methoxy group (-OCH₃) at the 4-position of the pyridine ring and a methyl ester (-COOCH₃) at the 3-position. This compound serves as a critical intermediate in pharmaceutical synthesis, such as in the production of kinase inhibitors (e.g., compound 1C8) and has been isolated from natural sources like Phyllanthus species, demonstrating bioactivity in NLRP3 inflammasome inhibition .

Properties

IUPAC Name |

methyl 4-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-3-4-9-5-6(7)8(10)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYPBIOSNPTCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443335 | |

| Record name | Methyl 4-Methoxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-32-9 | |

| Record name | Methyl 4-methoxy-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10177-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-Methoxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methoxynicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Catalysts

In a protocol analogous to the synthesis of α-methyl 2-methyleneglutarate, 4-methoxynicotinic acid reacts with TMSCHN2 in methanol under mild conditions. The trimethylsilyl group facilitates the formation of the methyl ester at room temperature, avoiding the need for strong acids or prolonged heating. This method achieves yields exceeding 85% in laboratory settings, with purification via distillation or recrystallization.

For acid-catalyzed esterification, sulfuric acid (0.1–5 mol%) in refluxing methanol (75–85°C, 20 hours) provides a robust alternative. However, this approach requires careful control of water content to prevent hydrolysis, necessitating azeotropic distillation or molecular sieves.

Nucleophilic Substitution of 4-Halonicotinate Esters

Introducing the methoxy group via nucleophilic aromatic substitution (SNAr) on a halogenated precursor offers regioselective control. Methyl 4-bromonicotinate, synthesized from hydroxymethyl intermediates, serves as a key substrate.

Substitution Protocol

A mixture of methyl 4-bromonicotinate and sodium methoxide (3–5 equiv) in dimethylformamide (DMF) at 120°C for 12–24 hours replaces the bromine atom with a methoxy group. Catalytic copper(I) iodide (5 mol%) enhances reactivity, achieving 70–80% conversion. The reaction progress is monitored via thin-layer chromatography (TLC), with purification through silica gel chromatography.

Oxidation of 4-Methoxy-Substituted Pyridine Derivatives

Oxidative methods, adapted from the synthesis of 6-methylnicotinic acid esters, enable the conversion of alkylpyridines to nicotinic acid derivatives. For this compound, this requires a 4-methoxy-substituted precursor.

Nitric Acid-Mediated Oxidation

A mixture of 2-methyl-5-ethylpyridine derivatives (bearing a 4-methoxy group) and nitric acid (3–5 equiv) in concentrated sulfuric acid undergoes oxidation at 140–225°C. Continuous distillation removes water and excess nitric acid, driving the reaction to completion. Subsequent esterification with methanol under reflux yields the target compound in 65–70% overall yield.

Multi-Step Synthesis via Intermediate Protection and Deprotection

Complex syntheses employing protective groups ensure functional group compatibility. A three-step sequence, inspired by the synthesis of α-methyl 2-methyleneglutarate, illustrates this approach.

Stepwise Procedure

-

Protection : The hydroxyl group of 4-hydroxynicotinic acid is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole.

-

Esterification : The carboxylic acid is methylated with TMSCHN2 in dichloromethane at 0°C.

-

Deprotection : Fluoride-mediated cleavage (e.g., TBAF) removes the TBS group, yielding methyl 4-hydroxynicotinate, which is subsequently methylated with iodomethane.

This method achieves 60–65% overall yield but requires meticulous handling of moisture-sensitive reagents.

Industrial-Scale Production Methods

Industrial processes prioritize cost efficiency and scalability, often employing continuous reactors and distillation.

Transesterification at Scale

A patent-pending transesterification process uses sodium methoxide (0.1–1.2 wt%) in a molar excess of menthol to produce menthyl nicotinate. Adapting this for this compound, methyl nicotinate undergoes methoxylation at 150–200°C, with simultaneous distillation of byproducts (e.g., methanol). Activated carbon (0.3–1.2 wt%) mitigates side reactions during distillation, ensuring >90% purity.

Comparative Analysis of Preparation Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Direct Esterification | TMSCHN2, MeOH | 25 | 85 | Mild conditions |

| Nucleophilic Substitution | NaOMe, CuI | 120 | 75 | Regioselective |

| Oxidation | HNO3, H2SO4 | 180 | 70 | Scalable |

| Multi-Step Synthesis | TBSCl, TMSCHN2, TBAF | 0–25 | 65 | Functional group tolerance |

| Industrial Transester. | NaOMe, activated carbon | 150–200 | >90 | High purity |

Scientific Research Applications

Chemical Applications

Synthesis Intermediate:

Methyl 4-methoxynicotinate serves as an important intermediate in organic synthesis. It is utilized to create more complex organic compounds, including various heterocycles and pharmaceuticals. The compound's methoxy group enhances its reactivity, making it suitable for nucleophilic substitutions and other reactions.

Table 1: Synthetic Routes for this compound

| Reaction Type | Conditions | Products Generated |

|---|---|---|

| Esterification | Methyl nicotinate + Methanol | This compound |

| Nucleophilic Substitution | Base-catalyzed conditions | Various substituted derivatives |

Biological Applications

Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential use as a natural preservative or therapeutic agent.

Anti-inflammatory Effects:

The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study:

A study evaluated the impact of this compound on human cell lines. The results indicated a significant reduction in inflammatory markers when treated with varying concentrations of the compound, highlighting its therapeutic potential in managing conditions like arthritis and dermatitis .

Medical Applications

Vasodilation and Pain Relief:

this compound has been studied for its vasodilatory effects. It acts as a peripheral vasodilator, enhancing blood flow at the application site. This property is particularly beneficial in treating muscle and joint pain.

Table 2: Clinical Studies on this compound

Industrial Applications

Pharmaceutical Production:

In the pharmaceutical industry, this compound is utilized in the synthesis of various drugs. Its unique chemical structure allows for modifications that enhance drug efficacy and bioavailability.

Agrochemical Development:

The compound is also explored in agrochemical formulations due to its potential insecticidal properties. Preliminary studies suggest it may disrupt insect metabolism, offering a new avenue for pest control solutions.

Mechanism of Action

The mechanism of action of Methyl 4-Methoxynicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through modulation of enzymatic activities and signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Methyl 4-methoxynicotinate belongs to a family of pyridinecarboxylate esters. Key analogs include:

a) Methyl 4-Methylnicotinate (CAS: 33402-75-4)

- Structure : A methyl group (-CH₃) at the 4-position instead of methoxy.

- Molecular Formula: C₈H₉NO₂; MW: 151.16 g/mol .

- Properties : Boiling point 57–58°C (1–2 Torr), density 1.104 g/cm³ .

- Applications : Used in fine chemical synthesis and as a precursor for 4-methylnicotinic acid .

b) Methyl Nicotinate (CAS: 93-60-7)

- Structure : Lacks the 4-methoxy group; simple methyl ester of nicotinic acid.

- Molecular Formula: C₇H₇NO₂; MW: 137.14 g/mol .

- Safety : Requires stringent handling due to skin/eye irritation risks .

c) Methyl 2-Aminoisonicotinate (CAS: 27655-40-9)

- Structure: Amino group (-NH₂) at the 2-position and methyl ester at the 4-position.

- Molecular Formula : C₇H₈N₂O₂; MW : 152.15 g/mol .

- Reactivity: The amino group enhances nucleophilicity, enabling diverse derivatization.

d) Ethyl 4-Methoxynicotinate (CAS: 1214363-30-0)

Physicochemical Properties

This compound

- Synthesis : Prepared via esterification of 4-methoxynicotinic acid or through methylation of 4-hydroxynicotinate intermediates .

- Applications :

Methyl 4-Methylnicotinate

- Synthesis: Derived from 2,6-dichloro-4-methylnicotinonitrile via reductive dechlorination and hydrolysis .

- Applications : Precursor to 4-methylnicotinic acid, used in pharmaceutical and agrochemical industries .

Methyl Nicotinate

Reactivity and Stability

- This compound : The electron-donating methoxy group stabilizes the pyridine ring, reducing electrophilic substitution reactivity compared to unsubstituted analogs.

- Methyl 4-Methylnicotinate : The methyl group increases steric hindrance, affecting coupling reactions (e.g., amide formation) .

- Methyl 2-Aminoisonicotinate: The amino group participates in condensation reactions, enabling heterocycle formation .

Research Findings and Industrial Relevance

Biological Activity

Methyl 4-Methoxynicotinate (MMN) is an ester derivative of 4-methoxynicotinic acid, known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of MMN, including its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.

This compound can be synthesized through the esterification of 4-methoxynicotinic acid with methanol, typically using a strong acid catalyst such as sulfuric acid. The reaction conditions involve refluxing the mixture to ensure complete conversion to the ester form.

The biological effects of MMN are primarily attributed to its interaction with various molecular targets in the body. The compound is believed to modulate enzymatic activities and influence signaling pathways involved in inflammation and vascular responses. Specifically, MMN may enhance local blood flow by promoting vasodilation through the release of prostaglandins . This vasodilatory effect is significant in therapeutic contexts, particularly for conditions requiring improved blood circulation.

1. Vasodilation

MMN has been shown to induce peripheral vasodilation, enhancing local blood flow when applied topically. A study demonstrated that topical application of methyl nicotinate (a related compound) resulted in significant increases in blood flow in human subjects, particularly at concentrations above mol/L .

| Concentration (mol/L) | Blood Flow Increase (%) |

|---|---|

| Not significant | |

| Significant | |

| Highly significant |

2. Anti-inflammatory Properties

Research into the anti-inflammatory effects of MMN is ongoing. It is hypothesized that MMN can inhibit certain inflammatory pathways by acting on specific enzymes involved in prostaglandin synthesis. This could make it a candidate for treating inflammatory conditions.

Pharmacokinetics

The pharmacokinetic profile of MMN indicates rapid absorption following topical application due to its lipophilicity. Studies suggest that approximately 80-90% of methyl nicotinate penetrates the skin effectively. The compound undergoes hydrolysis to nicotinic acid and methanol in the dermis, with a half-life ranging from 3 to 10 minutes .

| Parameter | Value |

|---|---|

| Absorption | Rapid (80-90%) |

| Half-life | 3-10 minutes |

| Metabolism | Hydrolysis to nicotinic acid |

Case Study: Topical Application Effects

A clinical trial involving 45 volunteers assessed the effects of methyl nicotinate on blood flow dynamics. The results indicated a marked increase in blood flow in earlobes treated with varying concentrations of methyl nicotinate compared to control groups. No adverse effects were reported during the study, highlighting its potential safety for therapeutic use .

Case Study: Antimicrobial Efficacy

In a comparative study involving several nicotinic acid derivatives, compounds similar to MMN were tested against Klebsiella pneumoniae, revealing minimum inhibitory concentrations (MIC) that suggest effective antibacterial properties. These findings support further exploration into MMN's potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 4-Methoxynicotinate with high purity and yield?

- Methodology : Optimize reaction conditions (e.g., temperature, solvent, catalyst) using trial experiments to determine the ideal molar ratios and reaction times. For example, stepwise synthesis protocols, such as those used in radiolabeled analogs (e.g., [18F]-JK-PSMA-7), can guide purification via column chromatography or recrystallization . Include characterization data (NMR, HPLC, melting point) to confirm identity and purity, aligning with guidelines for reporting new compounds .

Q. How should this compound be handled and stored to maintain stability?

- Methodology : Refer to safety data sheets (SDS) for analogous compounds, which recommend storage in airtight containers at 0–6°C to prevent hydrolysis or oxidation. Use inert atmospheres (e.g., nitrogen) for moisture-sensitive reactions . Include stability testing under varying pH and temperature conditions to validate storage protocols .

Q. What analytical techniques are critical for characterizing this compound in synthetic workflows?

- Methodology : Use HPLC for purity assessment, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight verification. Compare results with literature data for known analogs (e.g., methyl nicotinoyl acetate) to identify deviations . Document all data in line with journal requirements for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology : Conduct a systematic review using PRISMA guidelines to evaluate experimental variables (e.g., assay conditions, cell lines) across studies . Perform meta-analyses to quantify effect sizes and heterogeneity, applying Cochrane criteria for bias assessment . Replicate conflicting studies with standardized protocols to isolate variables .

Q. What computational approaches predict the reactivity of this compound in novel reaction pathways?

- Methodology : Employ density functional theory (DFT) to model electronic properties and reaction intermediates. Validate predictions with experimental kinetic studies (e.g., varying substituents on the pyridine ring). Cross-reference computational data with physicochemical databases (e.g., NIST Chemistry WebBook) for accuracy .

Q. How can this compound be modified to enhance its pharmacokinetic properties for therapeutic applications?

- Methodology : Design derivatives (e.g., prodrugs or fluorinated analogs) and evaluate solubility, bioavailability, and metabolic stability using in vitro assays (e.g., microsomal stability tests). Use structure-activity relationship (SAR) analyses to correlate structural changes with biological activity .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?

- Methodology : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA to compare treatment groups and assess significance. Include error bars (standard deviation) and p-values in graphs, adhering to guidelines for rigorous data presentation .

Data Management and Reporting

Q. How should raw data from this compound experiments be curated for reproducibility?

- Methodology : Organize raw data (e.g., chromatograms, spectra) in supplementary files with detailed metadata (e.g., instrument settings, calibration dates). Follow journal guidelines for supporting information, ensuring datasets are FAIR (Findable, Accessible, Interoperable, Reusable) .

Q. What frameworks ensure ethical reporting of this compound research involving animal or human models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.